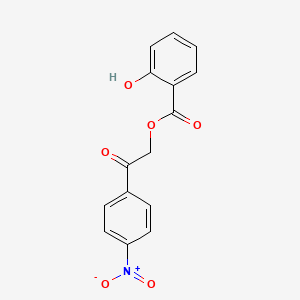
3-nitro-N-(phenylsulfonyl)benzamide
概要
説明
3-nitro-N-(phenylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it a promising candidate for drug development and other research purposes.
作用機序
The mechanism of action of 3-nitro-N-(phenylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and dependent on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-nitro-N-(phenylsulfonyl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 3-nitro-N-(phenylsulfonyl)benzamide. One area of interest is the development of new drug candidates based on this compound, which could potentially lead to the discovery of new treatments for various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the role of specific enzymes and proteins in various biological processes. Finally, further research is needed to determine the safety and toxicity of this compound, which could help guide its use in future applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various scientific fields. Its unique properties make it a promising candidate for drug development and other research purposes, and its ability to selectively inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and toxicity.
科学的研究の応用
3-nitro-N-(phenylsulfonyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is medicinal chemistry, where this compound is being investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
特性
IUPAC Name |
N-(benzenesulfonyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-13(10-5-4-6-11(9-10)15(17)18)14-21(19,20)12-7-2-1-3-8-12/h1-9H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVWBOHBNGHECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)



![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)
